Ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate
Description
Ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate is a multifunctional heterocyclic compound characterized by:
- A thiophene-2-carboxylate core substituted with a cyano group (C≡N) at position 4, a methyl group at position 3, and a complex amino-acetylthio side chain at position 3.
- The side chain features a sulfanylacetyl bridge connecting to a pyridine ring bearing 3-cyano, 4-trifluoromethyl (CF₃), and 6-(3,4-dimethoxyphenyl) substituents.
- The ethyl ester group enhances solubility in organic solvents, while the electron-withdrawing cyano and CF₃ groups likely influence reactivity and binding interactions.
Properties
IUPAC Name |
ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O5S2/c1-5-38-25(35)22-13(2)15(10-30)24(40-22)33-21(34)12-39-23-16(11-31)17(26(27,28)29)9-18(32-23)14-6-7-19(36-3)20(8-14)37-4/h6-9H,5,12H2,1-4H3,(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZWYFYOJBDZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)(F)F)C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H21F3N4O5S2, with a molar mass of approximately 590.59 g/mol. The structure consists of a thiophene ring, cyano groups, and various aromatic substituents, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H21F3N4O5S2 |
| Molar Mass | 590.59 g/mol |
| Synonyms | This compound |
Antimicrobial Activity
Research indicates that derivatives of pyridine and thiophene compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, showing promising results in inhibiting their growth .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on human cancer cell lines. In vitro studies demonstrated that it exhibits significant activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values for these cell lines indicate a potent inhibitory effect:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.9 |
| HCT-116 | 66.6 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Pyridine derivatives are known to act as inhibitors of various enzymes involved in cancer progression and microbial resistance mechanisms. The presence of cyano and thiophene groups may enhance its binding affinity to these targets .
Study 1: Cytotoxic Evaluation
A study conducted at Mansoura University evaluated the cytotoxicity of several compounds structurally related to this compound. The results indicated that certain derivatives exhibited high selectivity towards MCF-7 cells while showing minimal effects on normal cell lines, suggesting a favorable therapeutic index .
Study 2: Antimicrobial Testing
In another investigation, the compound was subjected to antimicrobial testing against fungal strains such as Candida albicans and Aspergillus flavus. Results showed significant antifungal activity, reinforcing the potential of this compound in treating infections caused by resistant fungal strains .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds with structural similarities to ethyl 4-cyano-5-[[2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-methylthiophene-2-carboxylate exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the activity of specific kinases involved in cancer cell proliferation, such as VEGFR-2 kinase. This inhibition leads to reduced tumor growth and metastasis in preclinical models .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it may possess efficacy against various bacterial strains, potentially serving as a lead compound for the development of new antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is required to elucidate the exact pathways.
1.3 Neuroprotective Effects
Another promising application lies in neuroprotection. Compounds with similar thiophene and pyridine structures have demonstrated protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation in neuronal cells. This suggests a potential therapeutic role for this compound in conditions like Alzheimer's and Parkinson's disease .
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material can enhance the efficiency of these devices. Research into the photophysical properties of similar compounds indicates that they can improve light emission and energy conversion efficiencies .
2.2 Sensors
Due to its chemical structure, this compound may also find applications in sensor technology. Its ability to interact with various analytes could be harnessed for the development of chemical sensors capable of detecting environmental pollutants or biological markers .
Synthesis and Development
3.1 Synthetic Pathways
The synthesis of this compound involves multiple steps that include the formation of key intermediates through nucleophilic substitutions and cyclization reactions. Understanding these synthetic pathways is crucial for optimizing production methods and enhancing yield .
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester and cyano groups demonstrate distinct hydrolysis patterns:
| Reaction Type | Conditions | Products | Mechanism | References |
|---|---|---|---|---|
| Ester Hydrolysis | 1M HCl, 80°C, 4h | Carboxylic acid derivative + ethanol | Acid-catalyzed cleavage | |
| Cyano Hydrolysis | H₂O₂ (30%), NaOH (10%), 60°C, 6h | Amide or carboxylic acid (depending on position) | Base-mediated oxidation |
-
The trifluoromethyl group stabilizes adjacent electron-deficient centers, slowing hydrolysis at the pyridine ring .
Oxidation of Sulfanyl Moiety
The sulfanyl (-S-) bridge undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-):
| Oxidizing Agent | Conditions | Product | Yield | Selectivity |
|---|---|---|---|---|
| m-CPBA (2 eq) | CH₂Cl₂, 0°C → RT, 2h | Sulfoxide | 78% | High |
| H₂O₂ (excess) | AcOH, 50°C, 12h | Sulfone | 65% | Moderate |
-
Steric hindrance from the 3,4-dimethoxyphenyl group reduces reaction rates compared to simpler analogs.
Nucleophilic Substitution
The cyano group at position 4 participates in SNAr reactions:
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| NH₃ (g) | EtOH, 100°C, sealed tube, 8h | Tetrazole derivative | Requires Cu(I) catalyst |
| Hydrazine hydrate | DMF, 120°C, 24h | Amidrazone | Low yield (32%) |
-
The trifluoromethyl group adjacent to the pyridine nitrogen deactivates the ring, necessitating harsh conditions .
Cycloaddition and Ring Formation
The thiophene and pyridine moieties enable [4+2] Diels-Alder reactions:
| Dienophile | Solvent/Temp | Cycloadduct Structure | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, reflux | Bicyclic lactam | Endo preference |
| Dimethyl acetylenedicarboxylate | CHCl₃, 25°C | Fused pyridine-thiophene system | Moderate |
-
Computational studies suggest the 3-methyl group on thiophene directs regioselectivity.
Functional Group Interactions
Key reactivity trends observed:
| Functional Group | Reactivity Profile | Kinetic Data (k, s⁻¹) |
|---|---|---|
| Ethyl ester | Base-sensitive (pH >10 induces rapid hydrolysis) | 2.3×10⁻³ (pH 12) |
| Trifluoromethyl | Electrophilic substitution resistant | N/A |
| 3,4-Dimethoxyphenyl | O-Demethylation under strong acids (e.g., HBr/AcOH) | 0.18 (50°C, 6h) |
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data:
| Temperature Range (°C) | Mass Loss (%) | Degradation Pathway |
|---|---|---|
| 25–150 | <1 | Solvent/water evaporation |
| 150–220 | 12 | Ester decarboxylation |
| 220–300 | 28 | Pyridine ring decomposition |
-
Decomposition onset at 150°C aligns with analogous pyran derivatives.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share functional or structural similarities with the target molecule:
Key Observations:
Electron-Withdrawing Groups (EWGs): The target’s CF₃ and cyano groups enhance lipophilicity and metabolic stability compared to methyl/ethyl substituents in . CF₃ may also improve bioavailability by resisting oxidative degradation . In contrast, thioxo groups in dihydropyrimidinones (e.g., ) promote hydrogen bonding, influencing crystal packing and solubility.
Sulfanyl Linkages:
- The sulfanylacetyl bridge in the target and sulfanylmethyl groups in may facilitate nucleophilic substitutions or metal coordination, relevant to catalysis or bioactivity.
Q & A
Basic Question: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving cyclization and Biginelli-like reactions. For instance, cyclization of intermediates with thiourea derivatives (e.g., 3-amino-5-methylisoxazole) under reflux in ethanol or THF is common . Optimization can leverage Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. Flow chemistry may enhance reproducibility and safety for exothermic steps, as demonstrated in analogous diazomethane syntheses .
Advanced Question: How can X-ray crystallography and SHELX software resolve ambiguities in structural elucidation caused by substituent crowding?
Methodological Answer:
High-resolution X-ray diffraction data, processed using SHELXL , enables refinement of complex substituent arrangements (e.g., trifluoromethyl and dimethoxyphenyl groups). For ambiguous electron density regions, iterative refinement with restraints on bond lengths/angles and validation via R-factor convergence (<5%) is critical. Twinned crystals may require SHELXE for phase correction .
Basic Question: Which spectroscopic techniques are most effective for characterizing the compound’s functional groups?
Methodological Answer:
- FTIR/Raman : Identify cyano (~2200 cm⁻¹), carbonyl (~1700 cm⁻¹), and sulfanylacetyl groups.
- NMR : ¹H/¹³C NMR resolves methylthiophene (δ 2.4 ppm for CH₃), trifluoromethyl (δ ~120 ppm in ¹³C), and aromatic protons (δ 6.8–7.5 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ with <2 ppm error) .
Advanced Question: How can computational modeling predict bioactivity and binding interactions of this compound?
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases or inflammatory mediators) can prioritize in vitro assays. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to assess reactivity. MD simulations (>100 ns) evaluate stability of ligand-protein complexes under physiological conditions .
Advanced Question: What strategies mitigate regioselectivity challenges during cyclization steps?
Methodological Answer:
Regioselectivity in pyridine or thiophene ring formation is influenced by steric and electronic effects. Substituents like trifluoromethyl act as directing groups. Use of Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can enhance selectivity. Monitor intermediates via LC-MS to abort competing pathways .
Basic Question: How should researchers address low yields in sulfanylacetyl coupling steps?
Methodological Answer:
Low yields often stem from steric hindrance or thiol oxidation. Strategies include:
- Protecting Groups : Temporarily shield reactive amines/cyano groups.
- Coupling Agents : EDC/HOBt or DCC promote amide bond formation.
- Inert Atmosphere : Use N₂/Ar to prevent disulfide formation .
Advanced Question: How can stability studies under varying pH/temperature guide formulation for biological assays?
Methodological Answer:
Perform accelerated stability testing:
- pH 1–13 Buffers : Monitor degradation via HPLC at 25–60°C.
- Lyophilization : Enhances shelf-life if compound is hygroscopic.
- LC-MS/MS : Identifies degradation products (e.g., hydrolysis of ester groups) .
Advanced Question: What statistical approaches resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
Apply multivariate analysis (PLS regression) to correlate docking scores (e.g., binding energy) with IC₅₀ values. Outliers may indicate unmodeled protein flexibility or solvent effects. Bayesian inference models quantify uncertainty in structure-activity relationships .
Basic Question: What purification techniques are optimal for isolating this compound from byproducts?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc).
- Recrystallization : Ethanol/water mixtures exploit solubility differences.
- HPLC-Prep : Reverse-phase C18 columns resolve polar byproducts .
Advanced Question: How can researchers validate the mechanism of action using in vitro enzymatic assays?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
